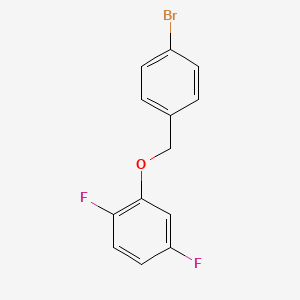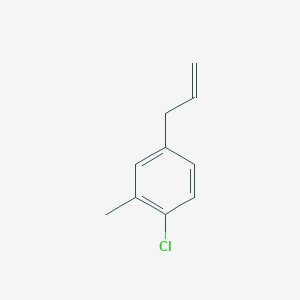
3-(4-Chloro-3-methylphenyl)-1-propene
Vue d'ensemble
Description
3-(4-Chloro-3-methylphenyl)-1-propene, also known as 3-Chloro-1-propene, is an organic compound of the alkylbenzene family. It is composed of a benzene ring with a chlorine atom and a methyl group attached to the third carbon atom of the ring. This compound is used in a variety of scientific research applications and has many biochemical and physiological effects.
Applications De Recherche Scientifique
Medicine
In the medical field, this compound shows potential due to its structural similarity to isocyanates, which are known for their reactivity with various biological molecules. It could be explored for the development of new pharmaceuticals or as a building block in drug synthesis. However, due to the lack of specific studies on this exact compound in medicine, its applications remain largely theoretical at this stage .
Agriculture
The reactivity of isocyanate groups suggests that “3-(4-Chloro-3-methylphenyl)-1-propene” could be used in the synthesis of pesticides or herbicides. Its chlorinated aromatic structure may interact with certain biological pathways in pests, providing a basis for potential agrochemical research .
Materials Science
Compounds with isocyanate groups are pivotal in creating polymers. “3-(4-Chloro-3-methylphenyl)-1-propene” could serve as a monomer in polymerization reactions to create novel materials with specific mechanical and chemical properties for industrial applications .
Environmental Science
Isocyanates can bind to a variety of substrates, suggesting that this compound might be useful in environmental remediation processes, such as water purification or air filtration systems. Its effectiveness in binding and neutralizing contaminants could be an area of active research .
Energy
The structural components of “3-(4-Chloro-3-methylphenyl)-1-propene” could be investigated for use in energy storage materials, such as organic batteries or capacitors. The stability of the chlorinated aromatic system under electrochemical conditions would be a key research focus .
Industrial Processes
Given its potential reactivity, “3-(4-Chloro-3-methylphenyl)-1-propene” might be used as an intermediate in the synthesis of various industrial chemicals. Its application in the production of dyes, resins, and other specialty chemicals could be explored, leveraging its isocyanate functionality for tailored chemical reactions .
Propriétés
IUPAC Name |
1-chloro-2-methyl-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-3-4-9-5-6-10(11)8(2)7-9/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYCTIWNBQWQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374010 | |
| Record name | 3-(4-Chloro-3-methylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methylphenyl)-1-propene | |
CAS RN |
842124-22-5 | |
| Record name | 1-Chloro-2-methyl-4-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842124-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chloro-3-methylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



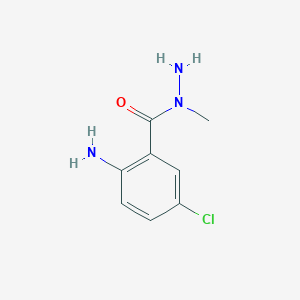
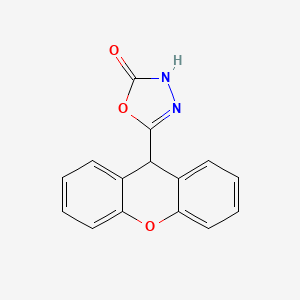
![N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide](/img/structure/B1607995.png)

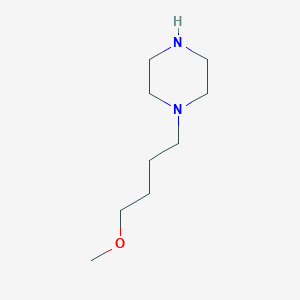
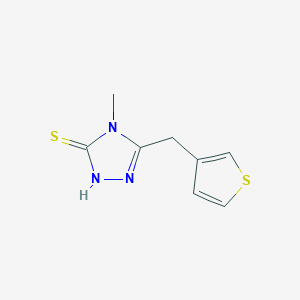
![2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide](/img/structure/B1608001.png)

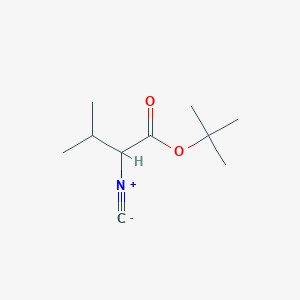


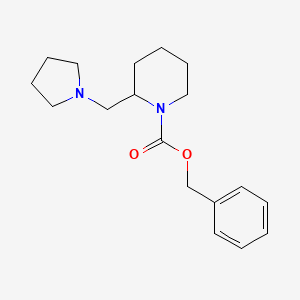
![3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine](/img/structure/B1608014.png)
